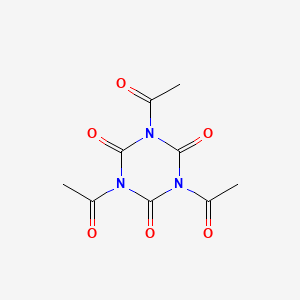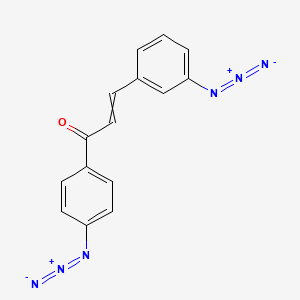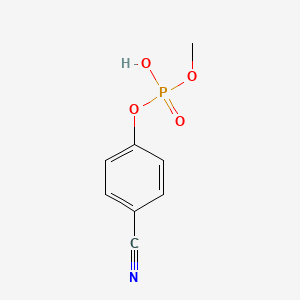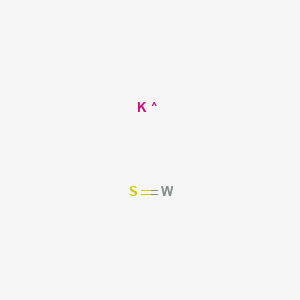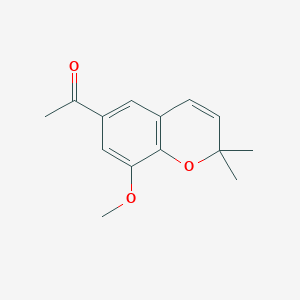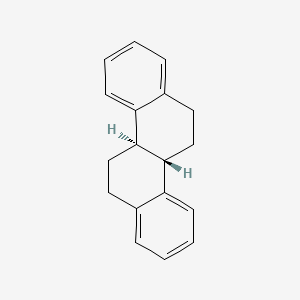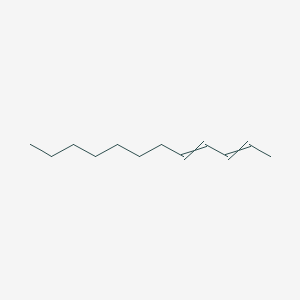
8,10-Dodecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in lepidopterous insects. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8,10-Dodecadiene can be synthesized through several methods. One common approach involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. In this case, the reaction between a 2-alkenal and a phosphorane with an appropriate carbon chain yields a mixture of isomers . Another method involves the hydroboration of a 2-alkynal followed by stereoselective reduction of the triple bond to a double bond using di-cyclohexylborane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions due to their efficiency and the ability to produce high yields. The reaction conditions are carefully controlled to ensure the desired isomer is obtained. Chromatographic techniques, such as silica gel column chromatography impregnated with silver nitrate, are used to separate and purify the isomers .
Analyse Des Réactions Chimiques
Types of Reactions
8,10-Dodecadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are typically epoxides or diols.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated alkenes.
Applications De Recherche Scientifique
8,10-Dodecadiene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Biology: It serves as a sex pheromone in certain insect species, making it useful in studies related to insect behavior and pest control.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 8,10-Dodecadiene as a sex pheromone involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to behavioral changes in the insects, such as attraction or mating behavior. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
8,10-Dodecadiene can be compared with other similar compounds, such as:
8,10-Dodecadien-1-ol: This compound has a similar structure but contains an alcohol group, making it more polar and reactive in certain chemical reactions.
8,10-Dodecadien-1-yl acetate: This compound is an ester and is used as a pheromone in different insect species.
Uniqueness
The uniqueness of this compound lies in its specific role as a sex pheromone and its conjugated double bond structure, which makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
35280-32-1 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
dodeca-2,4-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3 |
Clé InChI |
NJMCFBIRFRIKSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


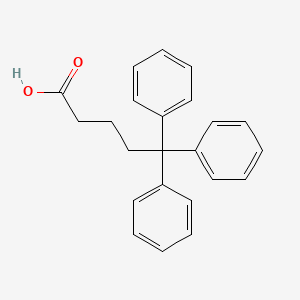
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
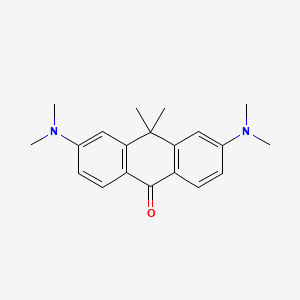
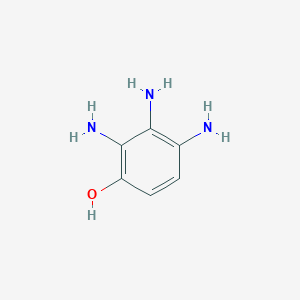
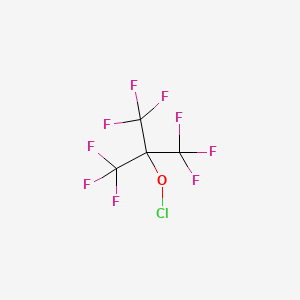

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
